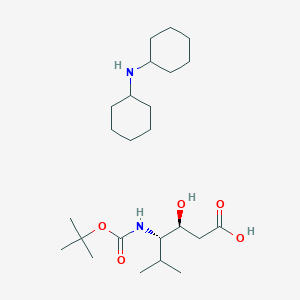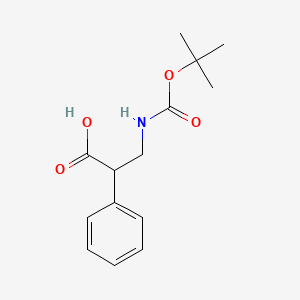
2-Bromo-3,5-dichloroisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,5-dichloroisonicotinic acid is a halogenated derivative of isonicotinic acid It is characterized by the presence of bromine and chlorine atoms at the 2, 3, and 5 positions of the pyridine ring, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dichloroisonicotinic acid can be achieved through the bromination and chlorination of isonicotinic acid. One common method involves the reaction of 3,5-dichloro-4-hydropyridine with cuprous bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction is crucial for industrial applications, ensuring consistent yield and purity.
化学反応の分析
Types of Reactions: 2-Bromo-3,5-dichloroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound.
科学的研究の応用
2-Bromo-3,5-dichloroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-3,5-dichloroisonicotinic acid involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form halogen bonds with target molecules, influencing their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, affecting the pathways involved in its biological activity.
類似化合物との比較
- 2-Bromo-3-chloro-5-methylpyridine
- 2-Bromo-3-chloro-4-methyl-5-nitropyridine
- 2-Bromo-3-chloropyridin-4-amine
- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
- 6-Bromo-5-chloropyridin-2-amine
Comparison: 2-Bromo-3,5-dichloroisonicotinic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness in various scientific studies.
特性
IUPAC Name |
2-bromo-3,5-dichloropyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKHVZJZZXHWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376237 |
Source


|
| Record name | 2-Bromo-3,5-dichloroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343781-56-6 |
Source


|
| Record name | 2-Bromo-3,5-dichloro-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,5-dichloroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)



